Cas no 1000415-56-4 (2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one)

2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one 化学的及び物理的性質
名前と識別子
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- 8-Hydroxy-3,5,6,7,3′,4′-hexamethoxyflavone
- 8-Hydroxy-3,5,6,7,3´,4´-hexamethoxyflavone
- 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
- 8-HYDROXY-3,5,6,7,3?4?HEXAMETHOXYFLAVONE
- 2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one
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- インチ: 1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3
- InChIKey: UGLYUURCCQYFOV-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=C(C=2)OC)OC)=C(C(C2C(=C(C(=C(C1=2)O)OC)OC)OC)=O)OC
計算された属性
- Exact Mass: 418.126382g/mol
- Surface Charge: 0
- XLogP3: 2.9
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 9
- 回転可能化学結合数: 7
- Exact Mass: 418.126382g/mol
- 単一同位体質量: 418.126382g/mol
- Topological Polar Surface Area: 102Ų
- Heavy Atom Count: 30
- 複雑さ: 636
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: Powder
2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1344-10mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 10mg |
¥ 3330 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54646-1mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54646-5mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
TargetMol Chemicals | TN1344-10mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 10mg |
¥ 3330 | 2024-07-24 | ||
TargetMol Chemicals | TN1344-1 ml * 10 mm |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 1 ml * 10 mm |
¥ 2320 | 2024-07-20 | ||
Biosynth | AQB41556-25 mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 25mg |
$1,126.25 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1344-5 mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 5mg |
¥2814.00 | 2022-04-26 | ||
Biosynth | AQB41556-1 mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 1mg |
$115.50 | 2023-01-05 | ||
Biosynth | AQB41556-5 mg |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 5mg |
$375.40 | 2023-01-05 | ||
TargetMol Chemicals | TN1344-1 mL * 10 mM (in DMSO) |
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone |
1000415-56-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2320 | 2023-09-15 |
2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-oneに関する追加情報
2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one: A Comprehensive Overview
The compound 2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one (CAS No. 1000415-56-4) is a highly specialized organic molecule belonging to the chromenone class. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. The molecule is characterized by its complex aromatic system and multiple methoxy groups, which contribute to its distinctive chemical properties and biological activities.
Chromenones are a subclass of flavonoids, which are widely distributed in nature and are known for their antioxidant and anti-inflammatory properties. The presence of multiple methoxy groups in this compound enhances its stability and bioavailability. Recent studies have shown that such modifications can significantly influence the molecule's interaction with biological systems, making it a promising candidate for drug development.
The CAS No. 1000415-56-4 designation uniquely identifies this compound within the chemical database system. Its structure comprises a chromenone core with a substituted phenyl group at position 2 and hydroxyl groups at position 8. The extensive methoxylation at positions 3, 5, 6, and 7 further distinguishes this compound from its analogs. This intricate arrangement of functional groups not only imparts unique spectroscopic properties but also suggests potential roles in various biochemical pathways.
Recent research has focused on the antioxidant activity of this compound. Studies conducted in vitro have demonstrated that 2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one exhibits potent radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases. Additionally, its anti-inflammatory properties have been explored in animal models, showing promise as a potential therapeutic agent for conditions such as arthritis and neuroinflammation.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Researchers have employed various strategies, including enzymatic catalysis and microwave-assisted synthesis, to optimize the production process. These advancements have not only improved the yield but also reduced the environmental impact of manufacturing this compound.
In terms of applications, 2-(3,4-Dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one has shown potential in the food industry as a natural food additive due to its stability and ability to enhance the shelf life of products. Furthermore, its use in cosmetics has been explored owing to its photoprotective properties against UV-induced damage.
Despite its promising attributes, further research is required to fully understand the molecular mechanisms underlying its biological activities. Collaborative efforts between chemists and biologists are essential to unlock the full potential of this compound in therapeutic and industrial applications.
